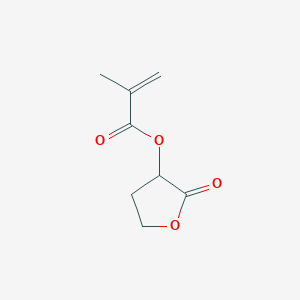

(2-oxooxolan-3-yl) 2-methylprop-2-enoate

Description

Structure

2D Structure

Properties

IUPAC Name |

(2-oxooxolan-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUJHKWXLIQKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458652 | |

| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195000-66-9 | |

| Record name | γ-Butyrolactone methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195000-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate

Chemical Synthesis Routes for Gamma-Butyrolactone Methacrylate (B99206) (GBLMA)

Chemical synthesis provides robust and scalable methods for the production of GBLMA, particularly the β-isomer, β-(meth)acryloyloxy-γ-butyrolactone. These routes often involve multi-step reactions to construct the target molecule from readily available precursors.

Reaction of Ketene and Methacrylic Acid Derivatives

A distinct chemical approach involves the reaction of ketene or its derivatives with specific methacrylic acid esters. This method allows for the direct formation of the butyrolactone ring system with the desired methacrylate group. For example, ketene can be reacted with methacrylic acid 2-side oxygen propyl ester to obtain β-methyl acryloxy-β-methyl-γ-butyrolactone. Similarly, substituted ketenes like ethylene methacrylic ketone or dimethyl ketene can be reacted with various methacrylic acid esters to produce different substituted versions of β-acryloxy-γ-butyrolactone. This synthesis route is versatile, allowing for the creation of a range of GBLMA analogues by selecting different ketene and methacrylate precursors. researchgate.net

Enzymatic Synthesis of Gamma-Butyrolactone Methacrylate (GBLMA)

Enzymatic synthesis routes offer a greener alternative to traditional chemical methods, operating under mild conditions with high specificity. These biocatalytic processes typically employ lipases to facilitate the acylation of a hydroxy-lactone precursor.

Lipase-Mediated Acrylation of 2-Hydroxy-γ-butyrolactone

The enzymatic synthesis of GBLMA has been effectively demonstrated through the lipase-mediated acrylation of 2-Hydroxy-γ-butyrolactone (the α-hydroxy isomer). The immobilized lipase B from Candida antarctica, commercially known as Novozym 435, is a particularly effective catalyst for this transesterification reaction. researchgate.net This enzyme facilitates the specific transfer of an acyl group to the hydroxyl position of the lactone, leading to the formation of the corresponding methacrylate ester under benign reaction conditions. researchgate.net

Influence of Acyl Donors on Enzymatic Conversion Efficiency

The choice of the acyl donor is critical for achieving high conversion efficiency in the enzymatic synthesis of GBLMA. Various donors can be used, but vinyl esters are particularly effective. In the lipase-mediated acrylation of 2-Hydroxy-γ-butyrolactone, vinyl methacrylate was identified as the preferred acyl donor. researchgate.net The use of a vinyl ester makes the reaction effectively irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product.

| Acyl Donor | Selection Status | Rationale for Selection |

|---|---|---|

| Vinyl Methacrylate | Selected | Provides high conversion rates due to the irreversible nature of the reaction. researchgate.net |

| Other Acyl Donors (e.g., methacrylic acid, methyl methacrylate) | Not Selected | Generally result in lower equilibrium conversions compared to vinyl esters. |

Optimization of Solvent and Temperature Conditions for Enzymatic Synthesis

Reaction parameters such as solvent and temperature significantly impact the conversion rate of the enzymatic synthesis. The highest conversion rates for the acrylation of 2-Hydroxy-γ-butyrolactone were achieved in methyl tert-butyl ether (MTBE), with conversions exceeding 80%. researchgate.net The efficiency of solvents in this biocatalytic system often correlates with their log P value (a measure of hydrophobicity), with less polar solvents generally providing a better environment for lipase activity. researchgate.net

Temperature also plays a crucial role. The conversion rate was found to increase as the reaction temperature was raised from 30°C to 60°C. At the optimal temperature of 60°C, a conversion rate approaching 95% was achieved. researchgate.net

| Solvent | Temperature (°C) | Conversion Rate |

|---|---|---|

| Methyl tert-butyl ether (MTBE) | 60 | ~95% researchgate.net |

| Other Solvents (e.g., hexane, acetonitrile) | 60 | <80% |

| Methyl tert-butyl ether (MTBE) | 30 | Lower than at 60°C researchgate.net |

Polymerization Mechanisms and Kinetics of 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate

Controlled Radical Polymerization (CRP) of (2-oxooxolan-3-yl) 2-methylprop-2-enoate

Controlled radical polymerization (CRP) methods are pivotal for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures from monomers like this compound. These techniques operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a wide array of monomers, including methacrylates. sigmaaldrich.comyoutube.com The process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com This mediation allows for the synthesis of polymers with well-defined structures. researchgate.net

The success of RAFT polymerization is critically dependent on selecting an appropriate Chain Transfer Agent (CTA) for the specific monomer. nih.gov For methacrylates, which are considered "more-activated" monomers (MAMs), effective CTAs include dithioesters, dithiocarbamates, trithiocarbonates, and xanthates. sigmaaldrich.comsigmaaldrich.com The effectiveness of a CTA is determined by its Z and R groups, which influence the reaction kinetics and the degree of structural control. sigmaaldrich.comnih.gov

For monomers structurally similar to this compound, such as α-methylene-γ-butyrolactone (α-MBL), specific CTAs have proven effective. For instance, cyano-methyl-dithiobenzoate has been successfully used, highlighting its compatibility with both methacrylate (B99206) and α-MBL monomers. rsc.org Trithiocarbonates and dithiobenzoates with R groups that are good homolytic leaving groups, such as cyanoisopropyl, are generally well-suited for controlling methacrylate polymerization. nih.govacs.org The choice of CTA is crucial as an improper pairing between the agent and the monomer can lead to inhibition or poor control over the polymerization. sigmaaldrich.com

Table 1: Suitability of RAFT Agent Classes for Methacrylate Polymerization

| RAFT Agent Class | Suitability for Methacrylates | Reference |

|---|---|---|

| Dithioesters | High | sigmaaldrich.com |

| Trithiocarbonates | High | sigmaaldrich.com |

| Dithiocarbamates | Moderate to Low | sigmaaldrich.comsigmaaldrich.com |

| Xanthates | Low | sigmaaldrich.comsigmaaldrich.com |

A key advantage of RAFT polymerization is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions, often referred to as low polydispersity (Đ) or polydispersity index (PDI). sigmaaldrich.comnsf.gov The molecular weight can be targeted by adjusting the initial ratio of monomer to CTA. nsf.gov

This control is achieved through a degenerative chain transfer process where the CTA reversibly deactivates the growing polymer chains. acs.org This mechanism ensures that most chains are initiated simultaneously and grow at a similar rate, resulting in a polymer population with uniform chain lengths. For methacrylic monomers, RAFT polymerization can yield polymers with Đ values well below 1.5, and often approaching 1.1, which is indicative of a highly controlled process. nih.govnih.govacs.org For example, RAFT polymerization of methyl methacrylate has produced polymers with high molecular weights (approaching 400,000 g/mol ) while maintaining narrow polydispersities (Đ ≤ 1.5). nih.gov Similarly, adjusting reactant ratios in the RAFT polymerization of methacrylic acid has enabled the synthesis of homopolymers with molecular weights up to 113,900 g/mol and narrow polydispersities of approximately 1.13. acs.org

Table 2: Example of Molecular Weight and Polydispersity Control in Methacrylate RAFT Polymerization

| Monomer | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate | 3,000 | 3,000 | 1.12 | rsc.org |

| Methyl Methacrylate | 45,000 | 47,800 | 1.24 | rsc.org |

| Methacrylic Acid | 50,000 | 52,100 | 1.15 | acs.org |

| Methacrylic Acid | 100,000 | 113,900 | 1.13 | acs.org |

The "living" characteristics of RAFT polymerization make it a powerful tool for creating complex and well-defined macromolecular architectures. nih.govrsc.org Because the thiocarbonylthio end-group of the polymer chains remains active after the initial monomer is consumed, these chains can serve as macro-CTAs for subsequent polymerization steps. This allows for the synthesis of block, graft, comb, and star copolymers with high precision. sigmaaldrich.comresearchgate.net

This capability has been demonstrated in the synthesis of complex structures from related monomers. For instance, a diarylbibenzofuranone-based RAFT agent was used to create well-defined, DABBF-centered polymers from methyl methacrylate, which could then be used as a macro-RAFT agent to synthesize a triblock copolymer. rsc.org More directly relevant, RAFT has been employed to synthesize BAB terblock copolymers, specifically poly(α-methylene-γ-butyrolactone)-block-poly(hexyl methacrylate)-block-poly(α-methylene-γ-butyrolactone), using a poly(hexyl methacrylate) macroCTA. rsc.org This demonstrates the potential for creating advanced, well-defined materials from this compound.

Nitroxide-Mediated Polymerization (NMP) of this compound Systems

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. wikipedia.orgicp.ac.ru This reversible termination minimizes bimolecular termination reactions, allowing for controlled chain growth. wikipedia.org However, NMP is notoriously difficult to apply to methacrylic monomers. rsc.orgresearchgate.net The primary challenge lies in the high propensity for the propagating methacrylate radical to undergo disproportionation with the mediating nitroxide, which terminates the polymer chain and halts the polymerization at low to moderate conversions. rsc.org

Significant research has been devoted to overcoming the limitations of NMP for methacrylates. Several control strategies have been developed to suppress side reactions and achieve better control over the polymerization of monomers like this compound.

One of the most successful strategies is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, typically a styrenic monomer like styrene (B11656). rsc.orgrsc.org Even a small fraction of styrene (as low as 5-10 mol%) can significantly improve the control over the polymerization, leading to higher conversions and lower polydispersities. rsc.org The styrenic comonomer is thought to reduce the rate of disproportionation, allowing for more controlled chain growth. researchgate.net

Another approach involves the design and use of novel nitroxides or alkoxyamine initiators that are less prone to side reactions with methacrylate radicals. rsc.org For instance, highly sterically hindered nitroxides have been explored to influence the rate of intermolecular hydrogen transfer, although with mixed success. rsc.org The development of new alkoxyamines, such as Dispolreg 007, has also shown promise for the NMP of methacrylates at lower temperatures without the need for controlling comonomers. researchgate.net The addition of protic or Lewis acids has also been shown to improve control in some systems. rsc.org

Table 3: Summary of NMP Control Strategies for Methacrylates

| Control Strategy | Description | Key Finding | Reference |

|---|---|---|---|

| Controlling Comonomer | Copolymerization with a small fraction of a styrenic monomer. | A minimum of 50 mol% styrene was needed to reach a dispersity of 1.5 in one study. | rsc.org |

| Novel Nitroxides | Use of specifically designed, often sterically hindered, nitroxides. | Highly crowded nitroxides were tested but disproportionation still halted polymerization at low conversions. | rsc.org |

| Acidic Additives | Addition of protic or Lewis acids to the polymerization system. | Using a bicomponent system with H2SO4 led to >90% conversion and low dispersities (~1.1–1.3). | rsc.org |

Advantages of NMP for Sensitive Applications

Nitroxide-Mediated Polymerization (NMP) stands out as a robust reversible-deactivation radical polymerization (RDRP) technique for creating well-defined polymers. researchgate.net Its primary advantage, particularly for sensitive applications, lies in its metal-free nature. acs.org Unlike other RDRP methods such as Atom Transfer Radical Polymerization (ATRP), NMP does not require transition metal catalysts, which can be difficult to remove completely from the final polymer. acs.org This absence of metal contaminants makes NMP highly suitable for materials intended for biological and electronic applications, where metallic impurities can interfere with performance or cause toxicity. researchgate.netacs.org

The simplicity of the NMP process is another significant benefit. It often requires only a unimolecular initiator, the monomer, and heat to proceed, followed by a straightforward precipitation or filtration step to isolate the pure polymer. researchgate.net This operational simplicity, combined with the ability to produce polymers with low dispersity and high chain-end fidelity, makes NMP an attractive and scalable method for producing high-purity polymers for specialized uses.

Atom Transfer Radical Polymerization (ATRP) in Methacrylate Polymerization Contexts

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile method for polymerizing a wide range of monomers, including methacrylates. acs.orgresearchgate.net The mechanism is based on a reversible redox process catalyzed by a transition-metal complex, typically copper-based, which establishes an equilibrium between active propagating radicals and dormant species (alkyl halides). cmu.edu This equilibrium keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions and allowing for controlled polymer growth. cmu.edu

For methacrylate monomers, ATRP enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Mw/Mn = 1.20–1.40), and complex architectures like block and star polymers. acs.orgresearchgate.net The polymerization kinetics for methacrylates under ATRP conditions generally follow a first-order relationship with respect to monomer conversion, and the polymer molecular weight increases linearly as the monomer is consumed. acs.org This high degree of control makes ATRP a cornerstone technique for creating advanced materials from functional methacrylate monomers. acs.orgcmu.edu

Organotellurium-Mediated Radical Polymerization (TERP) for Methacrylate Monomers

Organotellurium-Mediated Radical Polymerization (TERP) is a controlled/living radical polymerization technique that has proven effective for methacrylate monomers. scilit.com This method relies on the reversible transfer of the organotellurium end-group of a dormant polymer chain to a propagating radical. acs.org The activation process in TERP for methacrylates involves both thermal dissociation and a degenerative chain transfer mechanism, with the latter being predominant. acs.org

TERP allows for the synthesis of well-defined polymethacrylate (B1205211) derivatives with precise control over molecular weight and end-group functionality. scilit.comkyoto-u.ac.jp The technique is also adept at producing complex block copolymers. scilit.com One of the distinguishing features of TERP is its potential to be initiated by photo-irradiation of the C-Te bond, allowing for polymerization under mild conditions. acs.org The degenerative chain transfer constant (Cex) for methyl methacrylate is lower than that for styrene or methyl acrylate, indicating a different kinetic profile. acs.org

| Polymerization Method | Key Features for Methacrylates | Advantages |

| NMP | Metal-free, simple setup. | High purity for sensitive applications. |

| ATRP | Uses transition-metal catalyst, highly controlled. | Predetermined molecular weights, low dispersity. acs.org |

| TERP | Uses organotellurium compounds, photo-initiation possible. | Precise end-group control, block copolymers. scilit.comacs.org |

Free Radical Polymerization (FRP) of this compound

Free Radical Polymerization (FRP) is the most conventional method for polymerizing vinyl monomers like this compound. The process is initiated by the decomposition of a radical initiator (e.g., peroxides or azo compounds) to generate free radicals. mdpi.com These radicals then attack the double bond of the monomer, initiating a propagating polymer chain. While FRP is a robust and widely used industrial process, it offers limited control over the polymer's molecular weight, dispersity, and architecture compared to controlled radical techniques. cmu.edu Polymerization can sometimes be initiated by molecular oxygen at high temperatures, which acts as a catalyst. westlake.edu.cn However, at lower temperatures, oxygen typically acts as an inhibitor. westlake.edu.cn Various chemical inhibitors, such as hydroquinone (B1673460) or TEMPO, are often added to monomers to prevent premature polymerization during storage by reacting with and neutralizing stray radicals. mdpi.com

Kinetic Aspects of this compound Polymerization

The kinetic behavior of this compound in polymerization, particularly in copolymerization systems, is crucial for designing materials with specific properties.

Monomer Reactivity Order in Copolymerization

In copolymerization, the relative reactivity of the comonomers determines the composition of the resulting polymer chain. This relationship is quantified by monomer reactivity ratios (r1 and r2). ekb.eg The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2. elsevierpure.com

For a copolymerization involving this compound (M1) and another monomer (M2), the reactivity ratios would dictate the sequence distribution.

If r1 > 1 and r2 < 1, the copolymer will be enriched in M1.

If r1 < 1 and r2 < 1, the system tends toward alternating copolymerization.

If r1r2 = 1, an ideal or random copolymer is formed, where the composition is the same as the feed ratio. ekb.eg

If r1 > 1 and r2 > 1, the system tends to form a mixture of homopolymers or blocky copolymers.

The table below shows representative reactivity ratios for common methacrylate comonomer pairs, illustrating the range of behaviors possible.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type |

| Methyl Methacrylate | Styrene | ~0.52 | ~0.46 | Alternating tendency |

| Methyl Methacrylate | Acrylonitrile | ~1.29 | ~0.96 | Ideal/Random elsevierpure.com |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Alternating ekb.eg |

| Vinyl Acetate (B1210297) | Methacrylamide | 0.294 | 4.314 | Blocky (MAM) ekb.eg |

Achieving Homogeneous Composition in Copolymerization

Achieving a copolymer with a homogeneous composition along the polymer chains is often desirable for consistent material properties. Compositional drift occurs when one monomer is consumed more rapidly than the other, leading to chains that are rich in the more reactive monomer at the beginning of the polymerization and rich in the less reactive monomer at the end.

Homogeneity is most easily achieved in systems where the reactivity ratios are both close to unity (r1 ≈ r2 ≈ 1), resulting in a random copolymer whose composition mirrors the monomer feed ratio at all stages of conversion. ekb.eg When reactivity ratios differ significantly, strategies to ensure homogeneity include:

Low Conversion: Stopping the polymerization at a low monomer conversion (<10%) ensures that the feed ratio has not significantly changed. elsevierpure.com

Monomer Addition: Continuously adding the more reactive monomer to the reaction vessel throughout the polymerization to maintain a constant feed ratio.

Azeotropic Copolymerization: For some pairs, there exists a specific "azeotropic" feed composition at which the copolymer formed has the same composition, allowing for homogeneous polymer to be formed to high conversion.

By carefully selecting comonomers and controlling the reaction conditions, it is possible to tailor the microstructure and achieve a homogeneous composition in copolymers derived from this compound.

Copolymerization Strategies and Advanced Polymeric Architectures Involving 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate

Design and Synthesis of Copolymers with (2-oxooxolan-3-yl) 2-methylprop-2-enoate

The design and synthesis of copolymers incorporating this compound would likely employ various controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or nitroxide-mediated polymerization (NMP). These methods would allow for precise control over the copolymer composition, architecture, and molecular weight distribution. The synthesis would involve the reaction of this compound with one or more comonomers in the presence of a suitable initiator and catalyst or chain transfer agent. The lactone functionality of the monomer could impart hydrophilicity and potential biodegradability to the resulting copolymers, making them attractive for biomedical and environmental applications. The specific reaction conditions, including solvent, temperature, and monomer-to-initiator ratio, would be critical in determining the final properties of the copolymer. However, a detailed survey of scientific literature reveals a notable absence of specific studies focused on the design and synthesis of copolymers with this compound.

Copolymerization with Adamantyl Methacrylates

Adamantyl methacrylates are known for imparting high glass transition temperatures (Tg), thermal stability, and etch resistance to polymers, making them valuable components in photoresist materials for microlithography. The copolymerization of this compound with adamantyl methacrylates could theoretically yield copolymers with a unique combination of properties. The bulky adamantyl group would enhance the thermal and mechanical stability, while the lactone ring from this compound could improve adhesion and solubility characteristics.

Despite the potential synergies, a thorough search of published research indicates a lack of specific studies on the copolymerization of this compound with adamantyl methacrylates. Consequently, no experimental data on reactivity ratios, copolymer compositions, or material properties for this specific copolymer system are available.

Copolymerization with Trimethylsilyl Methacrylates

Trimethylsilyl methacrylates are often used in the synthesis of polymers for applications such as gas separation membranes and oxygen-permeable materials, owing to the high free volume and gas permeability associated with the bulky and flexible trimethylsilyl groups. Copolymerizing this compound with trimethylsilyl methacrylates could lead to materials with tunable gas permeability and surface properties. The polar lactone group could potentially influence the selective transport of gases.

However, there is no specific information available in the scientific literature regarding the copolymerization of this compound with trimethylsilyl methacrylates. Research detailing the synthesis, characterization, and properties of such copolymers has not been publicly reported.

Synthesis of Block Copolymers Featuring this compound Segments

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them useful in a wide range of applications, including drug delivery, nanolithography, and thermoplastic elastomers. The synthesis of block copolymers featuring segments of poly(this compound) could be achieved through controlled polymerization techniques. For instance, a well-defined block of another polymer could be synthesized first and then used as a macroinitiator for the polymerization of this compound, or vice versa. The resulting amphiphilic block copolymers, if one block is hydrophobic and the other is hydrophilic (as the poly(this compound) block would likely be), could form micelles or other nano-assemblies in selective solvents.

A review of existing literature shows a lack of specific research on the synthesis and characterization of block copolymers containing this compound segments. Therefore, no data on their synthesis, morphology, or properties are available.

Branched Polymer Architectures Utilizing this compound

Branched polymers, such as star-shaped or hyperbranched polymers, exhibit unique rheological and solution properties compared to their linear counterparts, including lower viscosity and higher solubility. Incorporating this compound into branched architectures could be accomplished by using multifunctional initiators or cross-linking agents in a controlled polymerization process. The resulting branched polymers with pendant lactone groups could have interesting applications in areas like coatings, additives, and drug delivery systems.

Despite these possibilities, there are no specific reports in the scientific literature on the synthesis or characterization of branched polymer architectures utilizing this compound.

Terpolymerization Studies with this compound

Terpolymerization, the polymerization of three different monomers, offers a versatile method for fine-tuning the properties of the resulting polymer. A terpolymer containing this compound, an adamantyl methacrylate (B99206), and a trimethylsilyl methacrylate, for example, could theoretically combine the advantageous properties of all three monomers. The adamantyl group would provide thermal stability, the trimethylsilyl group would enhance gas permeability, and the lactone group would contribute to polarity and adhesion.

However, a comprehensive search of the chemical literature reveals no studies on the terpolymerization of this compound with any combination of comonomers. As such, there is no available data on the reactivity ratios, composition, or properties of such terpolymers.

Structure Performance Relationships of Poly 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate and Its Copolymers

Impact of Polymerization Method on Molecular Weight Distribution and Composition Homogeneity

The method used to synthesize poly(α-GBLMA) and its copolymers has a profound impact on the polymer's fundamental characteristics, such as molecular weight (MW), molecular weight distribution (polydispersity index, PDI), and the uniformity of monomer incorporation along the polymer chain. These characteristics are critical as they directly influence the dissolution behavior, thermal properties, and ultimately, the lithographic performance of the photoresist.

Conventional free radical polymerization (FRP) is a widely used technique but often results in polymers with broad molecular weight distributions (PDI > 1.5) and significant compositional drift, especially when copolymerizing monomers with different reactivity ratios. nih.govnih.gov This heterogeneity can lead to inconsistent dissolution rates within the resist film, contributing to defects and increased line edge roughness.

To overcome these limitations, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed. boronmolecular.com RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow PDIs (typically < 1.3), and well-defined architectures (e.g., block copolymers). sigmaaldrich.com This level of control ensures greater homogeneity in the polymer matrix, which is beneficial for achieving higher resolution and smoother features in the final pattern. nih.gov For instance, studies on methacrylate (B99206) polymerizations demonstrate that RAFT provides significantly better control over PDI compared to FRP.

Table 1: Comparison of Typical Polymerization Method Outcomes for Methacrylate Polymers

| Polymerization Method | Typical Molecular Weight (Mn) Control | Typical Polydispersity Index (PDI) | Composition Homogeneity |

| Free Radical Polymerization (FRP) | Limited; broad distribution | > 1.5 | Low to Moderate |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | High; predictable by monomer/agent ratio | < 1.3 | High |

This table presents representative values for methacrylate polymerizations to illustrate the control offered by different methods.

The improved uniformity achieved through methods like RAFT is crucial because even minor variations in polymer composition and size can be significant factors affecting resist solubility and performance. nih.gov

Influence of (2-oxooxolan-3-yl) 2-methylprop-2-enoate Content on Polymer Properties

In typical ArF photoresist formulations, α-GBLMA is copolymerized with other monomers that provide different functionalities. These often include an acid-labile group for chemical amplification and another monomer to tune etch resistance or mechanical properties. The ratio of the hydrophilic α-GBLMA to more hydrophobic comonomers is critical for controlling the polymer's dissolution behavior in the standard aqueous developer, tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov A higher content of α-GBLMA generally increases the polarity and hydrophilicity of the polymer, affecting its interaction with the developer.

Furthermore, the rigid lactone structure of the α-GBLMA unit contributes significantly to the polymer's resistance to plasma etching, a crucial property for transferring the patterned image to the underlying substrate. However, this same lactone group is also highly chemically reactive and can be a factor in the formation of surface roughness during the etching process. sigmaaldrich.com Therefore, the α-GBLMA content must be carefully optimized to balance etch resistance with other performance requirements like solubility and line edge roughness.

Correlation of Polymer Structure with Lithographic Performance

The precise molecular structure of poly(α-GBLMA)-based copolymers is directly correlated with their performance in high-resolution lithography. Key metrics such as line edge roughness (LWR) and ultimate resolution are dictated by the polymer's design.

Line edge roughness (LWR), the deviation of a feature edge from a smooth, ideal line, is a major challenge in advanced lithography, particularly for features smaller than 50 nm. lithoguru.com The sources of LWR are multifaceted and include statistical fluctuations in photon absorption (shot noise), the random distribution of photoacid generators (PAGs), and the discrete, molecular nature of the resist itself. lithoguru.com

The polymer's structure plays a central role in mitigating LWR. Key factors related to the polymer include:

Molecular Weight and PDI: Polymers with lower PDI and controlled molecular weight create a more uniform matrix, leading to more consistent deprotection and dissolution, which can reduce roughness. mdpi.com

Chemical Reactivity: The lactone group in α-GBLMA, while beneficial for etch resistance, can be highly reactive during plasma etching, potentially increasing roughness. sigmaaldrich.com Copolymerizing α-GBLMA with other monomers containing different polar groups (e.g., hydroxyl or cyano) can help modulate this reactivity and suppress roughness formation. sigmaaldrich.com

Glass Transition Temperature (Tg): The Tg of the polymer can influence chain mobility during the post-exposure bake (PEB) step. This can affect acid diffusion and the morphology of the deprotected regions, which in turn impacts LWR. mdpi.com

Strategies to minimize LWR often focus on creating more homogeneous polymer systems and optimizing the chemical structure to balance competing properties.

Table 2: Factors Influencing Line Edge Roughness (LWR) and Mitigation Strategies

| Contributing Factor | Description | Mitigation Strategy Related to Polymer Structure |

| Polymer Heterogeneity | Variations in polymer size (PDI) and composition. | Utilize controlled polymerization (e.g., RAFT) for narrow PDI and homogeneity. |

| Acid Diffusion | Random movement of photoacids during PEB blurs the latent image. | Bind PAGs directly to the polymer backbone; optimize polymer Tg. |

| Dissolution Process | The stochastic nature of polymer chains dissolving in the developer. | Design polymers with uniform and controlled dissolution behavior. |

| Plasma Etch Reactivity | Selective reaction of plasma with certain chemical groups (e.g., lactone). | Introduce comonomers that modify and control the overall polymer reactivity. |

The ultimate resolution of a photoresist is its ability to print the smallest possible features accurately. The structure of poly(α-GBLMA) copolymers is critical to pushing these limits. High resolution requires a sharp contrast between exposed and unexposed regions of the resist.

One strategy to enhance resolution is to limit the diffusion of the photoacid generated upon exposure. Excessive acid diffusion blurs the boundary of the intended pattern. By chemically binding the photoacid generator (PAG) to the polymer backbone, its mobility during the post-exposure bake is significantly reduced, leading to sharper patterns and higher resolution. researchgate.net This approach has been shown to enable the patterning of sub-45 nm features. researchgate.net

Additionally, the physical size of the monomer units themselves can impact patterning. Large, bulky comonomers can increase the distance between polymer chains. This increased free volume can allow for greater penetration of the developer solution, which may lead to pattern swelling, distortion, or collapse, thereby degrading the final pattern quality. researchgate.netrsc.org Therefore, selecting comonomers with appropriate sizes is crucial for maintaining the structural integrity of nano-scale features during development.

Tunability of Glass Transition Temperature (Tg) in Copolymers

The glass transition temperature (Tg) is a critical thermal property of the photoresist polymer, representing the temperature at which it transitions from a rigid, glassy state to a more rubbery, flexible state. The Tg influences several aspects of the lithographic process, including film stability, acid diffusion kinetics during the post-exposure bake, and the mechanical properties of the patterned features. mdpi.com

For copolymers, the Tg can be effectively tuned by adjusting the ratio of the constituent monomers. The Tg of a random copolymer typically falls between the Tg values of the corresponding homopolymers. By strategically selecting comonomers with different Tg values and varying their content, the final Tg of the poly(α-GBLMA) copolymer can be precisely controlled to meet the requirements of a specific process. For example, copolymerizing a high-Tg monomer with a low-Tg monomer allows for the creation of materials with intermediate thermal properties. While the specific Tg of a pure poly(α-GBLMA) homopolymer is not widely reported, the principle of tunability is well-established for methacrylate copolymers.

Table 3: Illustrative Example of Tg Tunability in Methacrylate Copolymers

| Comonomer 1 (Homopolymer Tg) | Comonomer 2 (Homopolymer Tg) | Copolymer Composition (Mole % 1 / Mole % 2) | Resulting Copolymer Tg (Approximate) |

| Methyl Methacrylate (~105°C) nih.gov | Benzyl Methacrylate (~54°C) sigmaaldrich.com | 50 / 50 | ~80°C |

| Methyl Methacrylate (~105°C) nih.gov | Benzyl Methacrylate (~54°C) sigmaaldrich.com | 75 / 25 | ~92°C |

| Methyl Methacrylate (~105°C) nih.gov | Benzyl Methacrylate (~54°C) sigmaaldrich.com | 25 / 75 | ~67°C |

This table provides an illustrative example based on known homopolymer Tg values to demonstrate the principle of compositional control over copolymer Tg. The relationship is not always linear and depends on monomer interactions.

This ability to tune the Tg is essential for optimizing the trade-off between acid diffusion, which requires some chain mobility, and pattern stability, which requires mechanical rigidity.

Adhesion Characteristics of Poly[this compound] Films on Substrates

The adhesion of the photoresist film to the underlying substrate (typically a silicon wafer with various coatings) is critical for preventing pattern collapse, delamination, or undercutting during the development and etching steps. Adhesion is governed by interfacial forces, which are strongly influenced by the surface energy of both the polymer film and the substrate.

The surface properties are often quantified by measuring the contact angle of a liquid on the surface. A lower contact angle generally signifies better wetting and is often correlated with stronger adhesion. biolinscientific.com Surface energy, which has both polar and dispersive components, is the underlying property that determines wettability. The polar lactone functionality in α-GBLMA is expected to contribute a significant polar component to the polymer's surface energy. This makes the polymer moderately hydrophilic, which is essential for its development in aqueous TMAH but also influences its interaction with the substrate.

To ensure robust adhesion, substrate surfaces are often pre-treated. A common method involves applying an adhesion promoter like hexamethyldisilazane (B44280) (HMDS), which renders the typically hydrophilic silicon dioxide surface more hydrophobic, improving the initial wetting and bonding of the spin-coated resist film. lithoguru.com The final adhesion of a poly(α-GBLMA)-based resist film is therefore a complex interplay between the polymer's intrinsic surface energy, dictated by its monomer composition, and the condition of the substrate surface.

Table 4: Relationship Between Surface Properties and Adhesion

| Property | Definition | Relationship to Adhesion |

| Contact Angle (θ) | The angle a liquid droplet makes with a solid surface. | Lower contact angles indicate better wetting of the surface by the liquid (or polymer solution), which is a prerequisite for good adhesion. biolinscientific.com |

| Surface Energy (γ) | The excess energy at the surface of a material compared to the bulk. It has polar and dispersive components. | For strong adhesion, the surface energies of the polymer and substrate should be well-matched. High polarity in the polymer (from α-GBLMA) will favor adhesion to polar substrates. |

Thermal Stability of Derived Polymers

The thermal stability of polymers containing the this compound monomer is a crucial factor for their processing and end-use applications. The degradation behavior is primarily investigated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.

In general, poly(methacrylates) exhibit a multi-stage degradation process. For instance, poly(methyl methacrylate) (PMMA) can undergo a two-step degradation, with the first stage occurring between approximately 180-350 °C and a second stage from 350-400 °C. nih.gov The initial, lower temperature degradation is often attributed to the scission of weak linkages, while the higher temperature degradation involves more substantial chain scission. nih.govresearchgate.net

The following table presents representative thermogravimetric analysis data for a related poly(methacrylate) system, illustrating the typical stages of weight loss upon heating.

| Temperature Range (°C) | Weight Loss (%) | Degradation Stage | Primary Degradation Products (Expected) |

|---|---|---|---|

| 150-250 | ~5-10 | Initial Decomposition | Volatilization of residual monomer and oligomers |

| 250-350 | ~40-50 | Main Chain Scission | Methacrylate monomer, lactone-containing fragments |

| 350-450 | ~35-45 | Final Decomposition | Carbonaceous char, various small molecules |

The initial weight loss at lower temperatures is typically due to the evaporation of any residual solvent or unreacted monomer. The major weight loss occurs at higher temperatures and is associated with the degradation of the polymer backbone. For poly(methacrylates), this often proceeds via unzipping to yield the monomer. The presence of the lactone ring may introduce additional degradation pathways.

Acid-Cleavable Properties of this compound-containing Polymers

The γ-butyrolactone ring within the this compound monomer unit imparts acid-labile properties to the resulting polymers. This susceptibility to cleavage under acidic conditions is a key feature for applications such as drug delivery systems and degradable photoresists.

The acid-catalyzed hydrolysis of the lactone (a cyclic ester) is the fundamental mechanism behind this property. This reaction typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process involves the following key steps:

Protonation: The carbonyl oxygen of the lactone ring is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nucleophile, typically water, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the lactone ring. This step is often the rate-determining step.

Deprotonation: The final step is the deprotonation of the resulting carboxylic acid and alcohol functionalities.

This cleavage transforms the hydrophobic lactone-containing polymer into a more hydrophilic polymer with pendant carboxylic acid and hydroxyl groups. This change in polarity can be exploited to trigger the disassembly of polymer nanoparticles or the dissolution of a polymer film.

The rate of this acid-catalyzed hydrolysis is dependent on several factors, including the strength of the acid, the temperature, and the accessibility of the lactone rings within the polymer structure.

The following table outlines the general conditions and outcomes of the acid-cleavable behavior of these polymers.

| Condition | Description | Expected Outcome |

|---|---|---|

| Acid Catalyst | Protic acids (e.g., HCl, H₂SO₄) or acidic conditions in a biological environment (e.g., endosomal pH). | Initiates the hydrolysis reaction by protonating the lactone carbonyl. |

| Solvent | Aqueous media are required to provide the nucleophile (water) for the hydrolysis reaction. | Facilitates the interaction between the acid catalyst, water, and the polymer. |

| Temperature | Elevated temperatures can increase the rate of hydrolysis. | Accelerates the cleavage of the lactone rings. |

| Resulting Functional Groups | The cleavage of the γ-butyrolactone ring results in the formation of a γ-hydroxy carboxylic acid. | Increases the hydrophilicity of the polymer. |

The ability to precisely control the degradation of these polymers under specific acidic conditions makes them highly valuable for advanced material applications where controlled release or degradation is a primary requirement.

Applications of Poly 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate in Advanced Technologies

Photoresist Materials for Nanolithography

PGBLMA-based materials are central to the formulation of advanced photoresists, which are light-sensitive materials used to create intricate patterns on semiconductor wafers. The polymer's structure provides an excellent balance of properties required for high-resolution patterning.

Development for 193 nm Immersion Photolithography

The transition of the semiconductor industry to shorter exposure wavelengths, specifically to the 193 nm light from Argon-Fluoride (ArF) excimer lasers, necessitated the development of new polymer platforms. Traditional photoresists were too opaque at this wavelength. Methacrylate-based polymers, including those incorporating GBLMA, emerged as a leading solution due to their high transparency at 193 nm. mdpi.comresearchgate.net

Immersion lithography, a technique that enhances resolution by placing a high-refractive-index liquid (typically purified water) between the final lens and the photoresist-coated wafer, further pushed material development. nih.gov For this technique, the photoresist polymer must not only be transparent but also exhibit controlled interaction with the immersion fluid. The lactone group in GBLMA provides polarity, which improves adhesion to the substrate and influences the polymer's dissolution characteristics in the aqueous developer, making it a key component in many 193 nm resist formulations. tistory.comrsc.org Copolymers containing GBLMA are often designed for use in these advanced immersion lithography processes to produce features smaller than 45 nanometers. nih.gov

Formulation of Chemically Amplified Photoresists

Modern photoresists operate on the principle of chemical amplification (CAR) to achieve the high sensitivity required for manufacturing throughput. nih.govnii.ac.jp In a CAR system, a single photo-generated acid molecule can catalyze hundreds of chemical reactions (e.g., deprotection) within the polymer matrix during a post-exposure bake (PEB) step. nii.ac.jp

PGBLMA is a fundamental component of the polymer resin in many chemically amplified resists. tistory.comresearchgate.net A typical 193 nm CAR formulation consists of:

The Polymer Resin: A copolymer containing multiple functional units. GBLMA provides adhesion and modifies dissolution properties. tistory.com

A Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to 193 nm light. tistory.comnii.ac.jp

A Base Quencher: An added base that neutralizes stray acid to sharpen the image contrast and improve control over the process. tistory.com

A Solvent: A casting solvent, such as propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), allows the formulation to be spin-coated into a thin, uniform film.

The GBLMA component itself is not the acid-sensitive imaging group but acts as a crucial modifying monomer that ensures compatibility with the other components and the aqueous tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) developer. researchgate.net

Design and Synthesis of Photoresist Polymers with Optimal Features

The performance of a photoresist is highly dependent on the specific design and composition of its polymer. (2-oxooxolan-3-yl) 2-methylprop-2-enoate is rarely used as a homopolymer but is instead a critical monomer in multifunctional copolymers. These copolymers are synthesized to achieve a precise balance of lithographic properties. nih.govtistory.com

A common strategy involves the free-radical terpolymerization of three types of methacrylate (B99206) monomers:

An Acid-Labile Group: This monomer provides the imaging function. A bulky protecting group (like 2-ethyl-2-adamantane) is cleaved by the photo-generated acid, changing the polymer's solubility. nih.govtistory.com

A Lactone Group: Provided by GBLMA, this polar group enhances etch resistance, improves adhesion to silicon substrates, and ensures proper dissolution behavior in the developer. tistory.com

A Polar Group: A monomer containing a hydroxyl group (like hydroxy-adamantane methacrylate) is often included to further tune polarity, improve developer wettability, and enhance adhesion. tistory.com

By carefully controlling the ratio of these monomers, researchers can optimize the polymer for properties like thermal stability, plasma etch resistance, and resolution. mdpi.com For instance, block copolymers containing GBLMA have been synthesized using controlled radical polymerization techniques like RAFT to create well-defined polymer architectures for specialized applications, such as additives in immersion photoresists. researchgate.net

| Monomer Type | Example Monomer | Primary Function | Reference |

|---|---|---|---|

| Lactone Group | This compound (GBLMA) | Adhesion, Etch Resistance, Dissolution Control | tistory.com |

| Acid-Labile Group | 2-Ethyl-2-adamantane methacrylate (EAMA) | Imaging (Solubility Switching) | nih.govtistory.com |

| Polar Group | Hydroxy-adamantane methacrylate | Adhesion, Developer Wettability | tistory.com |

Strategies for Patterning and Etching of Polymer Films

The ultimate goal of lithography is to transfer the pattern from the photoresist into the underlying substrate. After a GBLMA-based polymer film is exposed and developed to create the relief image, it must serve as a mask for plasma etching processes. nih.gov

The patterning performance of these resists has been demonstrated to resolve features down to 120 nm line/space patterns and even 100 nm features using advanced off-axis illumination techniques. rsc.org Some formulations have achieved resolutions of 0.15 µm at exposure doses of 11 mJ/cm². mdpi.com

A key challenge for methacrylate-based resists is their relatively poor resistance to aggressive plasma etching compared to older photoresist platforms. nih.gov The inclusion of the GBLMA monomer, with its cyclic structure, helps to improve this property. mdpi.comtistory.com Further strategies to enhance etch performance include:

Sequential Infiltration Synthesis (SIS): A process where the developed photoresist pattern is infiltrated with inorganic materials, such as aluminum oxide, in an atomic layer deposition (ALD) chamber. This significantly hardens the resist, improving its etch resistance by up to 40 times in certain plasma chemistries. nih.gov

Hardmask Layers: Using an intermediate layer, such as a silicon anti-reflective coating (Si-ARC), between the resist and the substrate. The resist pattern is first transferred to the more robust hardmask, which is then used to etch the final substrate. tistory.comnih.gov

These strategies allow the high-resolution patterns created in thin GBLMA-based photoresists to be faithfully transferred into functional device layers.

Polymer Templating and Surface Functionalization through GBLMA-based materials

The principles that make GBLMA valuable in photolithography also enable its use in other nanofabrication contexts, such as polymer templating and surface functionalization. These applications often rely on block copolymers (BCPs), where chemically distinct polymer chains are linked together. mdpi.comnih.gov

BCPs can self-assemble into highly ordered, periodic nanostructures (e.g., lamellae, cylinders, or spheres), which can be used as templates or masks for patterning. mdpi.comresearchgate.netnih.gov The synthesis of block copolymers containing GBLMA has been explored for creating well-defined polymer architectures. researchgate.net By combining a GBLMA-containing block with another block (e.g., a fluorinated polymer), materials can be designed for directed self-assembly (DSA). researchgate.netnih.gov In such a system, the GBLMA block provides adhesion and etch selectivity, while the other block drives the phase separation to form the template. These self-assembled patterns can achieve resolutions beyond conventional lithography. nih.gov

Surface functionalization involves modifying a substrate to impart specific chemical or physical properties. ntu.edu.tw Polymers containing GBLMA can be used in "grafting-from" approaches, where polymer chains are grown directly from initiator sites anchored to a surface. The polarity of the GBLMA units can be used to control the surface energy and wettability of the grafted polymer layer, making it a useful component for creating tailored interfaces for microfluidics or biomedical devices.

Advanced Materials for Organic Electronics and Memory Devices

A comprehensive review of scientific literature did not yield specific applications of polymers based solely on this compound in the fields of organic electronics or memory devices. Research in these areas typically focuses on polymers with specific electronic properties, such as charge transport (e.g., P3HT), high dielectric constants, or resistive switching capabilities, which are not primary characteristics of PGBLMA. mdpi.comresearchgate.net While methacrylate-based polymers like PMMA are sometimes used as insulating layers or hosts for other functional materials in these devices, the specific use of PGBLMA for its own functional properties in these applications is not documented in the provided sources. nii.ac.jpresearchgate.netnih.gov

Development of Biosourced Materials and Biomedical Applications

The drive for sustainable and biocompatible materials has positioned polymers derived from γ-butyrolactone (GBL) as promising candidates for biomedical applications. Poly(γ-butyrolactone) (pGBL), a closely related polymer, is recognized for its biocompatibility and biodegradability, making it a material of high interest for creating more sustainable alternatives to conventional fossil-based polymers. rsc.orgrsc.org The monomer GBL can be derived from renewable resources, as it is a primary downstream chemical of succinic acid, which is accessible through the biochemical transformation of sugars from lignocellulosic biomass. rsc.org

The properties of pGBL make it particularly suitable for tissue engineering applications. nih.gov The bacterially derived equivalent, poly(4-hydroxybutyrate) (P4HB), has been evaluated for such uses and exhibits a low glass transition temperature, a moderate melting point, and significant tensile strength and elongation at break. nih.gov These characteristics are highly desirable for materials intended to mimic or support biological tissues. Furthermore, Poly(γ-butyrolactone) degrades into γ-hydroxybutyric acid, a naturally occurring metabolite in the human body, indicating its bioresorbable nature. nih.gov

While direct research on Poly(GBLMA) in drug delivery is emerging, the broader class of biodegradable polymers offers a strong precedent. For instance, copolymers formed from the ring-opening of γ-butyrolactone with other monomers like ε-caprolactone and polyethylene (B3416737) glycol are being developed for implantable medical devices and drug delivery systems. google.com The degradation rate of these copolymers can be tailored by adjusting the monomer composition, allowing for controlled drug release. google.com Similarly, poly(γ-glutamic acid)-based systems have been fabricated for targeted drug delivery, demonstrating the potential of such biopolymers to enhance therapeutic efficacy and reduce toxicity. nih.govmdpi.com The biocompatibility of methacrylate-based polymers, a key component of Poly(GBLMA), has also been investigated, with studies showing that surface properties can be modified to control cell adhesion. nih.gov

Below is a table summarizing the key properties of poly(4-hydroxybutyrate) (P4HB), a close analog of pGBL, which are relevant to its biomedical applications.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | -48 to -51 °C | nih.gov |

| Melting Point (Tm) | 53-60 °C | nih.gov |

| Tensile Strength | 50 MPa | nih.gov |

| Young's Modulus | 70 MPa | nih.gov |

| Elongation at Break | 1000% | nih.gov |

Thermoplastic Elastomers based on this compound Analogs

Thermoplastic elastomers (TPEs) are a class of materials that combine the processing ease of thermoplastics with the flexibility and elasticity of elastomers. There is significant interest in developing TPEs from bio-renewable monomers. An analog of this compound, α-methylene-γ-butyrolactone (MBL), has emerged as a promising candidate for creating the next generation of TPEs due to its renewable nature and the high thermal stability of its corresponding polymer. rsc.org

Researchers have successfully synthesized TPEs using MBL in block copolymers. For instance, BAB terblock copolymers with a central soft block of poly(hexyl methacrylate) (PHMA) and outer hard blocks of poly(α-methylene-γ-butyrolactone) (PMBL) have been produced. rsc.org This structure is analogous to the widely used styrene-butadiene-styrene (SBS) elastomers but offers the advantage of being derived from a bio-renewable monomer and exhibiting higher thermal stability. rsc.org The mechanical properties of these TPEs can be tuned by varying the ratio of the soft and hard blocks. rsc.org

The synthesis of these advanced TPEs often employs controlled polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. rsc.org Star-like block copolymers of poly(n-butyl acrylate)-b-poly(α-methylene-γ-butyrolactone) have also been synthesized and shown to form phase-separated morphologies, which are crucial for the elastomeric properties of TPEs. researchgate.net The thermal stability of these MBL-based TPEs is a significant advantage over conventional TPEs, which often see a decline in mechanical properties at temperatures above 100 °C. rsc.org

The table below presents a summary of the mechanical properties of thermoplastic elastomers based on MBL, an analog of GBLMA.

| Copolymer Architecture | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| P(MBL-b-HMA-b-MBL) | Tunable based on block ratio | Tunable based on block ratio | rsc.org |

| Star-like P(nBA)-b-P(MBL) | Varies with composition | Varies with composition | researchgate.net |

Coatings, Adhesives, and Sealants Applications of GBLMA Polymers

Polymers containing methacrylate groups are widely used in the formulation of coatings, adhesives, and sealants due to their excellent film-forming properties, durability, and adhesion to a variety of substrates. While specific research on Poly(GBLMA) for these applications is an area of active development, the performance of analogous methacrylate-based polymers provides strong indicators of its potential.

In the realm of coatings, poly(methyl methacrylate) (PMMA) is a well-established material known for its good chemical and thermal stability, as well as its biocompatibility. mdpi.comresearchgate.net It is used for applications ranging from the protection of metals against corrosion to the surface modification of biomedical implants. mdpi.com The incorporation of functional groups, such as the epoxy group in glycidyl (B131873) methacrylate (GMA), a monomer with a similar reactive nature to GBLMA, has been shown to enhance the properties of acrylic latexes for coatings. researchgate.net

For adhesive applications, copolymers of glycidyl methacrylate with other acrylates, such as butyl acrylate, have been synthesized and investigated. researchgate.net The epoxy groups in these polymers can undergo curing reactions with various hardeners to form strong adhesive bonds with metal substrates. researchgate.net The adhesion properties can be tailored by controlling the copolymer structure and the curing conditions. researchgate.net This suggests that the lactone ring in Poly(GBLMA) could similarly be utilized for cross-linking reactions to develop high-performance adhesives.

In the field of sealants, silyl-modified polymers (SMPs), often based on a polyether backbone with silane (B1218182) end-groups, are known for their elasticity, abrasion resistance, and excellent adhesion to diverse substrates. adhesivesandcoatings.comspecialchem.comresearchgate.net These moisture-curing systems are environmentally friendly as they are typically free of isocyanates and solvents. adhesivesandcoatings.comeverkemproducts.com While not directly a methacrylate system, the principles of formulating flexible and adhesive polymers are relevant. The inherent flexibility that can be designed into Poly(GBLMA) copolymers could make them suitable for sealant applications where movement and environmental resistance are required.

The table below shows the lap-shear strength of an adhesive system based on a poly(glycidyl methacrylate-co-butyl acrylate) copolymer on different metal substrates, illustrating the potential of functional methacrylate polymers in adhesive applications.

| Curing Agent | Substrate | Lap-Shear Strength (MPa) | Reference |

| Diethanolamine (DEA) | Copper | ~5.5 | researchgate.net |

| Dicyandiamide (DICY) | Copper | 15.5 | researchgate.net |

| 2-Cyanoacetamide (2-CA) | Aluminum | >12 | researchgate.net |

| 2-Cyanoacetamide (2-CA) | Iron | >12 | researchgate.net |

Advanced Characterization Techniques for 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate and Its Polymers

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical identity and purity of the monomer and for verifying the successful polymerization process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework.

Monomer Characterization: For the monomer (2-oxooxolan-3-yl) 2-methylprop-2-enoate, ¹H and ¹³C NMR are used to confirm its synthesis and purity. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are predicted based on the distinct chemical environments of the protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methacrylate (B99206) group, the methyl protons, and the protons of the γ-butyrolactone ring. The integration of these signals confirms the ratio of protons, while the splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon atom in the monomer. Key signals would include those for the carbonyl carbons of the ester and the lactone, the olefinic carbons of the C=C double bond, and the aliphatic carbons of the lactone ring and the methyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Vinyl Protons (C=CH₂) | δ ≈ 6.1, 5.6 ppm | δ ≈ 126 ppm |

| Lactone CH-O | δ ≈ 5.4 ppm | δ ≈ 75 ppm |

| Lactone CH₂-C=O | δ ≈ 4.4, 4.2 ppm | δ ≈ 65 ppm |

| Lactone CH₂-CH | δ ≈ 2.8, 2.2 ppm | δ ≈ 28 ppm |

| Methyl Protons (CH₃) | δ ≈ 1.9 ppm | δ ≈ 18 ppm |

| Ester Carbonyl (C=O) | --- | δ ≈ 166 ppm |

| Lactone Carbonyl (C=O) | --- | δ ≈ 174 ppm |

| Quaternary Carbon (C=C) | --- | δ ≈ 136 ppm |

Polymer Characterization: Upon polymerization, significant changes are observed in the NMR spectra. The most notable change is the disappearance of the sharp signals corresponding to the vinyl protons (at ~5.6 and 6.1 ppm in ¹H NMR) and the olefinic carbons (at ~126 and 136 ppm in ¹³C NMR). Concurrently, new broad signals appear in the aliphatic region of the spectrum, corresponding to the formation of the saturated polymer backbone. The persistence of signals from the lactone ring and the ester group confirms that these side chains remain intact during polymerization.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The polymerization can be monitored by the disappearance of bands associated with the methacrylate C=C double bond.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1725 | ~1725 |

| Lactone C=O | Stretch | ~1775 | ~1775 |

| C=C | Stretch | ~1635 | Absent |

| C-O | Stretch | ~1150-1250 | ~1150-1250 |

| =C-H | Bend | ~940 | Absent |

| C-H (sp³) | Stretch | ~2850-3000 | ~2850-3000 |

The high wavenumber of the lactone carbonyl stretch (~1775 cm⁻¹) is characteristic of a strained five-membered ring system. In the polymer spectrum, the absence of the C=C stretching vibration at approximately 1635 cm⁻¹ is a clear indicator of successful polymerization. spectroscopyonline.com

Chromatographic Analysis

Chromatographic techniques are essential for assessing the properties of the resulting polymer, particularly its molecular weight and distribution, which profoundly influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly from the chromatography column than smaller molecules.

From the GPC data, several important parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

The choice of polymerization technique significantly impacts these values. For instance, living polymerization methods typically yield polymers with lower PDIs compared to conventional free-radical polymerization.

Interactive Data Table: Representative GPC Data for Poly(this compound)

| Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Free-Radical Polymerization | 45,000 | 81,000 | 1.80 |

| Controlled Radical Polymerization (e.g., ATRP) | 52,000 | 58,240 | 1.12 |

These values are determined by calibrating the GPC system with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.cznih.gov

Surface and Film Morphology Analysis

For applications in areas like lithography and coatings, the surface characteristics of the polymer film are of paramount importance.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface at the nanoscale. researchgate.net A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to create a topographical map.

In the context of lithography, AFM is used to characterize the dimensions and quality of patterns created in a film of poly(this compound). Following a patterning process (e.g., electron-beam or electrostatic lithography), AFM can precisely measure:

Feature dimensions: The height, width, and pitch of patterned lines or dots.

Surface roughness: The texture of the surface within both patterned and unpatterned areas.

Sidewall angle and profile: The shape of the edges of the patterned features.

This quantitative data is critical for optimizing the lithographic process and ensuring the fidelity of pattern transfer. researchgate.netresearchgate.net

Interactive Data Table: Illustrative AFM Data from a Lithographic Pattern

| Parameter | Measured Value |

| Target Line Width | 100 nm |

| Measured Line Width | 105 nm (± 3 nm) |

| Feature Height | 50 nm (± 2 nm) |

| Pitch | 200 nm |

| Root Mean Square (RMS) Roughness (Unexposed Area) | 0.5 nm |

| Root Mean Square (RMS) Roughness (Top of Line) | 0.8 nm |

These measurements allow for a detailed assessment of the polymer's performance as a resist material. researchgate.net

Spectroscopic Ellipsometry for Film Thickness Measurement

Spectroscopic ellipsometry is a non-destructive optical technique widely used for determining the thickness and optical constants of thin films. In the context of polymers derived from this compound, this technique would be invaluable for characterizing thin films prepared by methods such as spin coating. The thickness of these polymer films is a critical parameter that influences their optical and mechanical properties.

Research on poly(methyl methacrylate) (PMMA), a close structural analog, has demonstrated the utility of spectroscopic ellipsometry in this regard. Studies have shown a clear relationship between spin coating speed and the resulting film thickness. As the spin speed increases, the centrifugal force spreads the polymer solution more thinly across the substrate, leading to a decrease in the final film thickness. The Cauchy dispersion relation is often employed to model the refractive index of the polymer film, allowing for accurate determination of its thickness.

Table 1: Film Thickness of PMMA Thin Films at Different Spin Coating Speeds

| Spin Coating Speed (rpm) | Film Thickness (nm) | Root Mean Square (RMS) Roughness (nm) |

|---|---|---|

| 600 | 402.3 | 0.863 |

| 800 | Not specified | 0.761 |

| 1000 | Not specified | 0.701 |

| 1200 | Not specified | 0.635 |

This table is interactive. Click on the headers to sort the data.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. For polymers of this compound, SEM can provide crucial insights into the surface topography, particle size, and shape, especially when the polymer is synthesized in the form of microspheres or as a composite material.

Studies on PMMA microspheres have utilized SEM to analyze their physical characteristics. These analyses have revealed that it is possible to synthesize PMMA particles with a regular spherical morphology and a narrow size distribution. The homogeneity of particle size is an important factor in various applications, as it can influence properties such as packing density and drug release kinetics in biomedical applications. Analysis of SEM images allows for the statistical determination of particle size distribution.

Table 2: Descriptive Statistics of PMMA Microsphere Size Distribution from SEM Analysis

| Sample | Number of Particles Measured | Mean Diameter (µm) | Standard Deviation (µm) | Size Range for >97% of Particles (µm) |

|---|---|---|---|---|

| A | 1,531 | 38 | 2 | 37 - 43 |

| B | 1,522 | 38 | 2 | 37 - 43 |

This table is interactive. Click on the headers to sort the data.

Thermal Analysis Methods for Polymer Properties (e.g., TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and degradation behavior of polymers. For polymers of this compound, TGA can determine the temperatures at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass at higher temperatures. This information is critical for defining the processing window and service temperature limits of the material.

The thermal stability of polymethacrylates is known to be influenced by the nature of the alkyl group in the ester side chain. Generally, the thermal stability of poly(alkyl methacrylates) decreases as the size of the alkyl group increases. TGA studies on a series of poly(alkyl methacrylates) have shown that poly(methyl methacrylate) exhibits higher thermal stability compared to poly(butyl methacrylate) and poly(2-ethylhexyl methacrylate). The primary degradation mechanism for these polymers is depolymerization to the corresponding monomer.

Table 3: Thermal Degradation Temperatures of Selected Poly(alkyl methacrylates)

| Polymer | T10% (°C) (Temperature at 10% Weight Loss) | T50% (°C) (Temperature at 50% Weight Loss) |

|---|---|---|

| Poly(methyl methacrylate) | ~330 | ~380 |

| Poly(butyl methacrylate) | ~300 | ~360 |

| Poly(2-ethylhexyl methacrylate) | ~280 | ~340 |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of 2 Oxooxolan 3 Yl 2 Methylprop 2 Enoate Systems

Molecular Modeling of Polymerization Processes Involving GBLMA

Molecular modeling of polymerization offers a window into the fundamental steps of polymer chain formation, including initiation, propagation, and termination. For GBLMA, these simulations are crucial for understanding how its distinct chemical structure—featuring a bulky, polar lactone ring—influences the polymerization kinetics and the architecture of the resulting polymer, poly(GBLMA) or PGBLMA.

Reactive molecular dynamics (MD) simulations are a particularly powerful technique in this area. tue.nl Unlike classical MD, reactive MD employs force fields that allow for the formation and breaking of chemical bonds during the simulation. tue.nl This enables the explicit modeling of the polymerization process from monomer units. tue.nl For a monomer like GBLMA, a simulation box would be populated with GBLMA molecules and an initiator species. As the simulation progresses, the model captures the step-by-step addition of monomers to the growing polymer chain, providing data on reaction rates, molecular weight distribution, and the formation of topological features such as branching. tue.nl

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a higher level of theoretical detail for specific reaction steps. mdpi.comresearchgate.net These methods can be used to calculate the activation energies for the initiation and propagation steps of GBLMA polymerization. By determining the energy barriers for different monomer addition stereochemistries (e.g., isotactic vs. syndiotactic placement), DFT can help predict the tacticity of the resulting PGBLMA chain, which in turn has a significant impact on the material's physical properties.